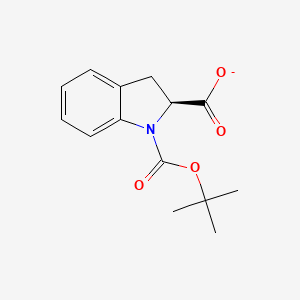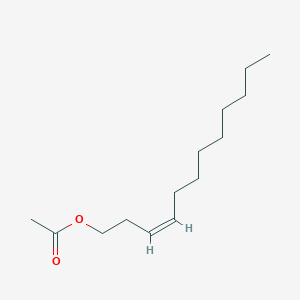
(Z)-3-Dodecenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-Dodecenyl acetate: is an organic compound that belongs to the family of esters. It is characterized by a long carbon chain with a double bond in the Z-configuration (cis) and an acetate functional group. This compound is often found in nature as a component of pheromones used by various insects for communication.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-Dodecenyl acetate typically involves the esterification of (Z)-3-Dodecen-1-ol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents that can be easily recycled also makes the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (Z)-3-Dodecenyl acetate can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or ketones.
Reduction: Reduction of this compound can lead to the formation of (Z)-3-Dodecen-1-ol.
Substitution: The acetate group can be substituted by other nucleophiles, such as amines or alcohols, to form corresponding amides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or methanol (CH3OH) can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: (Z)-3-Dodecen-1-ol.
Substitution: Amides or other esters.
Wissenschaftliche Forschungsanwendungen
Chemistry: (Z)-3-Dodecenyl acetate is used as a starting material in organic synthesis. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its role as a pheromone in insect communication. It is used to understand the mechanisms of insect behavior and to develop pest control strategies.
Medicine: While not directly used in medicine, the study of this compound and its analogs can lead to the development of new drugs that mimic or inhibit natural pheromones.
Industry: In the industrial sector, this compound is used in the formulation of fragrances and flavors. Its pleasant odor makes it a popular choice in the production of perfumes and scented products.
Wirkmechanismus
The mechanism of action of (Z)-3-Dodecenyl acetate primarily involves its interaction with olfactory receptors in insects. When released into the environment, it binds to specific receptors on the antennae of insects, triggering a series of neural responses that lead to behavioral changes such as attraction or repulsion. The molecular targets include olfactory receptor neurons and associated signaling pathways that mediate these responses.
Vergleich Mit ähnlichen Verbindungen
(Z)-3-Hexenyl acetate: Another ester with a similar structure but a shorter carbon chain. It is also used as a pheromone and in fragrances.
(Z)-11-Hexadecenyl acetate: A longer-chain ester used in pheromone research and pest control.
Uniqueness: (Z)-3-Dodecenyl acetate is unique due to its specific chain length and double bond configuration, which confer distinct olfactory properties. This makes it particularly effective in certain insect communication systems, distinguishing it from other similar compounds.
Conclusion
This compound is a versatile compound with applications ranging from organic synthesis to pest control. Its unique chemical structure and properties make it valuable in various fields of scientific research and industry. Understanding its preparation, reactions, and mechanisms of action can lead to new discoveries and innovations in chemistry, biology, and beyond.
Eigenschaften
Molekularformel |
C14H26O2 |
|---|---|
Molekulargewicht |
226.35 g/mol |
IUPAC-Name |
[(Z)-dodec-3-enyl] acetate |
InChI |
InChI=1S/C14H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h10-11H,3-9,12-13H2,1-2H3/b11-10- |
InChI-Schlüssel |
NLVAHXQJCLXFGL-KHPPLWFESA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCOC(=O)C |
Kanonische SMILES |
CCCCCCCCC=CCCOC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-[3-[6-amino-9-[(2R,3S,5R)-5-[2-(ethylamino)-2-oxoethyl]-3,4-dihydroxyoxolan-2-yl]purin-2-yl]prop-2-ynyl]cyclohexane-1-carboxylate](/img/structure/B12362398.png)

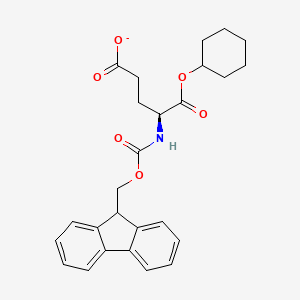
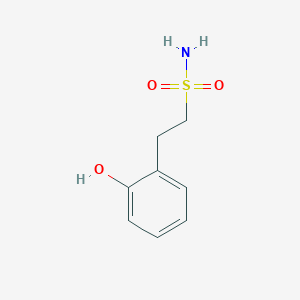
![3-[[3-[4-(2,6-dimethylpyridin-4-yl)-1H-pyrazol-5-yl]phenoxy]methyl]benzonitrile](/img/structure/B12362419.png)
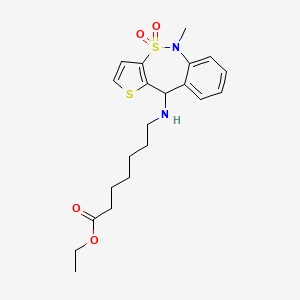
![Fuc(a1-3)[Gal(b1-4)]Glc(b1-3)aldehydo-Gal](/img/structure/B12362433.png)

![5,7-dihydroxy-8-[(2R)-1-methylpiperidin-2-yl]-2-phenylchromen-4-one](/img/structure/B12362443.png)
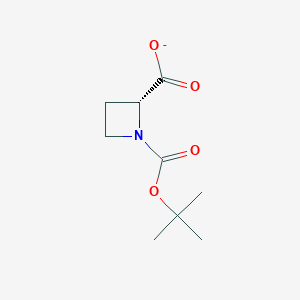
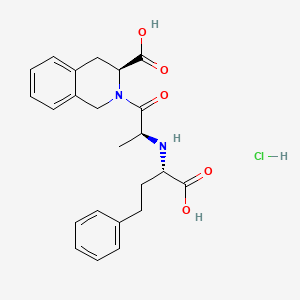
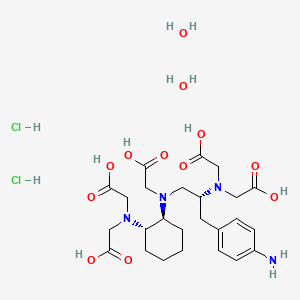
![2-(4-cyclohexylpiperazin-1-yl)-2-[4-[(S)-(4-methoxyphenyl)sulfinyl]phenyl]acetonitrile](/img/structure/B12362470.png)
